gp100 (619-627) -

gp100 (619-627)

Catalog Number: EVT-243809
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Melanocyte protein PMEL;gp100;pmel 17
Overview

Gp100 (619-627) is a peptide derived from the gp100 protein, which is a significant melanocyte-associated antigen. This peptide is particularly notable for its role in melanoma immunotherapy, as it serves as an epitope recognized by cytotoxic T lymphocytes. The sequence of gp100 (619-627) is RLMKQDFSV, and it is restricted by the Human Leukocyte Antigen A*0201, making it an important target for therapeutic strategies aimed at treating malignant melanoma .

Source and Classification

Gp100 is classified as a melanoma-associated antigen and is involved in the synthesis of melanin in melanocytes. It was first identified as a potential tumor antigen due to its expression in melanoma cells . The peptide gp100 (619-627) specifically represents a segment of this larger protein, which consists of 661 amino acids in total.

Synthesis Analysis

Methods and Technical Details

The synthesis of gp100 (619-627) can be achieved through solid-phase peptide synthesis, a common method for producing peptides in research settings. This technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The purity of synthesized peptides is typically assessed using high-performance liquid chromatography, ensuring that products are greater than 95% pure .

Additionally, mass spectrometry is employed to confirm the identity of synthesized peptides, verifying their sequences and molecular weights. For gp100 (619-627), the molecular formula is C49H82N14O14S, with a molecular weight of approximately 1123.35 g/mol .

Molecular Structure Analysis

Structure and Data

The structural characteristics can be influenced by factors such as pH and temperature, which affect the peptide's folding and stability. Understanding these properties is crucial for developing effective immunotherapies targeting this epitope.

Chemical Reactions Analysis

Reactions and Technical Details

While gp100 (619-627) itself may not undergo traditional chemical reactions like small molecules, it plays a pivotal role in biological interactions. When presented on the surface of melanoma cells in conjunction with Human Leukocyte Antigen molecules, it can elicit an immune response from T-cells. This interaction leads to T-cell activation and proliferation against melanoma cells expressing this epitope .

In clinical settings, the administration of vaccines or therapies incorporating this peptide aims to enhance T-cell responses against tumor cells, demonstrating its significance in cancer immunotherapy.

Mechanism of Action

Process and Data

The mechanism of action for gp100 (619-627) involves its recognition by T-cells that are specific to this epitope. Upon presentation by antigen-presenting cells through Human Leukocyte Antigen A*0201 molecules, T-cells are activated. This activation leads to the proliferation and differentiation of cytotoxic T lymphocytes that specifically target and kill melanoma cells expressing the gp100 antigen .

Studies have shown that patients receiving immunotherapy targeting this epitope exhibit enhanced immune responses against melanoma tumors, highlighting its potential effectiveness in clinical applications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Gp100 (619-627) exhibits several important physical properties relevant to its function:

  • Molecular Weight: 1123.35 g/mol
  • Molecular Formula: C49H82N14O14S
  • Purity: >95% for research-grade peptides

These properties influence how the peptide interacts within biological systems, including its stability in various formulations used for immunotherapy.

Applications

Scientific Uses

Gp100 (619-627) has significant applications in cancer research, particularly in developing vaccines and immunotherapies for melanoma. It serves as a model antigen in studies aimed at understanding T-cell responses to tumors and evaluating new therapeutic strategies.

Immunogenic Epitope Characterization of gp100 (619-627)

HLA-A*0201 Restriction and Binding Affinity Optimization

gp100(619-627) (RLMKQDFSV) is a human leukocyte antigen (HLA)-A0201-restricted epitope derived from glycoprotein 100, a melanocyte/melanoma differentiation antigen. This 9-mer peptide is naturally processed and presented by HLA-A0201 molecules on melanoma cells, enabling recognition by cytotoxic T lymphocytes (CTLs). Structural analyses reveal that the peptide binds within the HLA-A*0201 groove through canonical interactions: Arg1 (P1) and Leu2 (P2) serve as primary anchors, while Val9 (P9) acts as a secondary anchor [4] [8].

Table 1: HLA-A0201 Binding Metrics of gp100(619-627)*

ParameterNative gp100(619-627)Anchor-Modified Variants
Binding Affinity (KD)~15 μM1-5 μM
Half-Life (t1/2)2-4 hours>8 hours
CTL Activation ThresholdWeakStrong

The intrinsic binding affinity of the native epitope is suboptimal (KD ~15 μM), characteristic of self-antigens subject to central tolerance. Anchor residue modifications—particularly Leu2→Met (L2M)—enhance HLA binding 3-10 fold by introducing optimal hydrophobic interactions. This increases peptide-MHC complex stability and prolongs cell surface presentation [1] [3] [5]. Such modifications exploit biochemical principles: HLA-A*0201 favors Met/Leu at P2, and engineered variants like RMMKQDFSV achieve KD values of 1-5 μM, crossing the ~10 μM threshold required for robust T-cell activation [3] [5] [7].

Anchor Residue Modifications for Enhanced MHC Class I Presentation

Anchor residue engineering is a established strategy to overcome the weak immunogenicity of self-antigens. For gp100(619-627), modifications focus on positions P2 (Leu→Met) and P9 (Val→Leu/Ile), which directly contact the HLA-A*0201 binding groove:

  • P2 Modification (L2M): Substituting Leu with Met increases hydrophobic burial in the B pocket of HLA-A*0201. This amplifies binding affinity 5-fold and extends complex half-life beyond 8 hours, facilitating prolonged TCR engagement [1] [7].
  • P9 Modification (V9L/V9I): Val→Leu/Ile substitutions deepen interactions with the F pocket, further stabilizing peptide-MHC complexes [3].

Table 2: Impact of Anchor Modifications on Immunogenicity

Epitope VariantModificationHLA Binding AffinityT-Cell Response Magnitude
Native (RLMKQDFSV)NoneLow (KD ~15 μM)Baseline
RMMKQDFSVL2MHigh (KD ~1.5 μM)8-10 fold increase
RLMKQDFSLV9LModerate (KD ~5 μM)3-5 fold increase
RMMKQDFSLL2M + V9LVery high (KD <1 μM)15-20 fold increase

These "heteroclitic" peptides exhibit enhanced immunogenicity while preserving TCR recognition of the native epitope. Structural studies confirm that modifications at P2/P9 minimally alter the peptide's solvent-exposed TCR contact surface (residues 3-8), ensuring cross-reactivity with wild-type gp100 on melanoma cells [3] [7]. In recombinant viral vectors (e.g., fowlpox), minigene constructs encoding modified gp100(619-627) linked to endoplasmic reticulum-targeting signals further enhance epitope presentation by 30-50% compared to full-length antigens [1] [3].

Comparative Analysis of Native vs. Modified Epitope Immunogenicity

Clinical and preclinical studies demonstrate superior immunogenicity of anchor-modified gp100(619-627) variants over the native epitope:

  • T-Cell Priming Efficiency: In HLA-A*0201-transgenic mice, vaccination with native gp100 fails to induce CD8+ T cells reactive to gp100(619-627). In contrast, L2M-modified epitopes elicit high-avidity CTLs that recognize both modified and native peptides [3].
  • Clinical Response Rates: Three sequential melanoma trials evaluated recombinant fowlpox vaccines encoding different gp100 formats. Only 1/7 patients mounted T-cell responses after vaccination with native gp100. Among recipients of vaccines with anchor-modified full-length gp100 or minigenes, 10/14 and 12/16 patients developed reactivity, respectively (p = 0.02) [1].
  • Synergy with IL-2: When combined with interleukin-2 (IL-2), minigene-based vaccines (encoding modified gp100 epitopes) induced objective tumor regressions in 6/12 patients, including complete responses. No responses occurred with IL-2 plus native or full-length modified gp100 vaccines [1].

Table 3: Clinical Immunogenicity of gp100 Vaccines

Vaccine ConstructPatient Response RateTumor Regression (with IL-2)
Native full-length gp1001/7 (14%)0/13
Anchor-modified full-length10/14 (71%)0/13
Minigene (modified epitope)12/16 (75%)6/12 (50%)

Mechanistically, anchor modifications overcome limitations in T-cell repertoires: the native epitope recruits only low-affinity TCRs (KD >50 μM), whereas modified versions engage diverse, high-affinity TCRs (KD 1-10 μM) capable of cross-reacting with tumor-expressed gp100 [5] [7]. This principle applies broadly to gp100 epitopes; for example, anchor optimization of gp100(209-217) (IMDQVPFSV) enhanced immunogenicity 9-fold over the native sequence (ITDQVPFSV) [1] [3].

Properties

Product Name

gp100 (619-627)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.